molecular formula C34H30CaN8O16S2 B13773375 Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate CAS No. 85005-80-7

Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate

Cat. No.: B13773375
CAS No.: 85005-80-7
M. Wt: 910.9 g/mol
InChI Key: LJZNJAZFGMKGKA-UHFFFAOYSA-L
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Description

Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate (CAS: 73385-03-2) is a synthetic azo compound complexed with calcium. Its structure features a nitrobenzenesulfonate backbone linked to a 4-methoxyphenyl-substituted hydrazinylidene group via an azo bridge. This compound is synthesized through diazonium salt coupling reactions, as demonstrated in analogous procedures for structurally related derivatives . Key functional groups include the electron-withdrawing nitro (-NO₂) and sulfonate (-SO₃⁻) moieties, which enhance solubility in polar solvents, and the methoxy (-OCH₃) group, which influences electronic and steric properties .

Properties

CAS No.

85005-80-7

Molecular Formula

C34H30CaN8O16S2

Molecular Weight

910.9 g/mol

IUPAC Name

calcium;4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate

InChI

InChI=1S/2C17H16N4O8S.Ca/c2*1-10(22)16(17(23)18-11-3-5-12(29-2)6-4-11)20-19-14-8-7-13(30(26,27)28)9-15(14)21(24)25;/h2*3-9,16H,1-2H3,(H,18,23)(H,26,27,28);/q;;+2/p-2

InChI Key

LJZNJAZFGMKGKA-UHFFFAOYSA-L

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

General Synthesis Steps

  • Starting Materials : The synthesis often begins with the preparation of the azo group, which involves the reaction of an aromatic amine with a nitro compound in the presence of a coupling agent.

  • Coupling Reaction : The azo group is then coupled with a suitable precursor to form the core structure of the compound.

  • Sulfonation : The introduction of the sulfonate group typically involves the reaction with a sulfonating agent.

  • Calcium Salt Formation : The final step involves the conversion of the sulfonate into its calcium salt.

Analytical Techniques for Monitoring Synthesis

Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress of the reactions and characterize the final product.

Chemical Reactions Involving the Compound

This compound can participate in various chemical reactions, including reduction reactions where reducing agents like tin chloride or iron filings might be used for nitro reduction.

Data and Specifications

Molecular Specifications

Specification Value
CAS No. 85005-80-7
Molecular Formula C34H30CaN8O16S2
Molecular Weight 910.9 g/mol
EINECS Number 310-211-2

Physical Properties

Market and Consumption Data

The consumption of this compound is analyzed by application or end-user sector in various reports, providing insights into its market dynamics and consumption patterns across different regions.

Chemical Reactions Analysis

Types of Reactions

Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro and sulfonate groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Calcium Azo-Nitrobenzenesulfonate Derivatives

The primary analogs of this compound differ in the substituent on the phenylamino group (Table 1). These variations significantly impact physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Substituent CAS Number Key Features
4-Methoxyphenyl 73385-03-2 -OCH₃ group enhances electron density; moderate solubility in dioxane .
4-Methylphenyl 85702-52-9 -CH₃ group increases hydrophobicity; higher thermal stability (mp >280°C) .
2-Chlorophenyl 71832-85-4 -Cl group introduces electron-withdrawing effects; potential bioactivity .
Key Observations:
  • Electronic Effects : The 4-methoxy derivative exhibits stronger electron-donating character compared to the 4-methyl and 2-chloro analogs, altering UV-Vis absorption profiles and reactivity in redox reactions .
  • Solubility : The sulfonate group ensures moderate aqueous solubility, but the 4-methylphenyl analog is less soluble in polar solvents due to its hydrophobic -CH₃ group .
  • Thermal Stability : The 4-methylphenyl analog (mp >280°C) has a higher melting point than the 4-methoxy derivative (mp ~274°C), likely due to tighter crystal packing .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy:
  • Calcium 4-Methoxy Analog: Strong C≡N stretch at 2212 cm⁻¹ and C=O stretch at 1662 cm⁻¹, consistent with cyano and carbonyl groups .
  • 4-Methylphenyl Analog : Similar C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹) stretches, but additional C-H bending modes from the -CH₃ group .
^1H-NMR:
  • 4-Methoxy Derivative : Distinct singlet for -OCH₃ at δ 3.77, absent in other analogs. Aromatic protons resonate between δ 7.00–7.92 .
  • 4-Methyl Derivative : -CH₃ protons appear as a singlet at δ 2.30, with aromatic protons shifted upfield compared to the methoxy analog .

Q & A

Q. Example Workflow :

Prepare saturated solutions in water, DMSO, and methanol.

Filter and quantify dissolved compound via gravimetric analysis.

Cross-validate with dynamic light scattering (DLS) to detect micelle formation in aqueous media.

How can researchers design experiments to probe the compound’s potential as a ligand in coordination chemistry?

Advanced Research Question
The sulfonate and azo groups offer binding sites for metal ions. Experimental design should include:

  • Titration Calorimetry : Measure binding constants (K) with transition metals (e.g., Cu²⁺, Fe³⁺) using isothermal titration calorimetry (ITC) .
  • Spectroscopic Titration : Monitor metal-ligand complexation via shifts in UV-Vis or IR spectra (e.g., azo bond stretching frequency changes) .
  • Stoichiometry Analysis : Use Job’s method to determine metal-to-ligand ratios in complexes .

Challenge : Competing protonation of the sulfonate group at low pH may alter binding affinity; maintain pH > 6 during titrations.

What methodologies are recommended for analyzing thermal degradation pathways of this compound?

Basic Research Question
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) is ideal:

  • TGA : Heat samples at 10°C/min under nitrogen/air to identify decomposition steps (e.g., loss of sulfonate group ~250°C) .
  • GC-MS : Capture volatile degradation products (e.g., nitrobenzene derivatives) released during heating.
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation steps .

Advanced Extension : Use synchrotron-based X-ray absorption spectroscopy (XAS) to track structural changes in real time during pyrolysis.

How can computational tools predict the compound’s reactivity in photochemical applications?

Advanced Research Question
Leverage quantum mechanical calculations to:

  • Excited-State Dynamics : Simulate UV-induced azo bond cleavage using time-dependent DFT (TD-DFT) .
  • Reactive Oxygen Species (ROS) Generation : Predict electron-transfer pathways to oxygen using Marcus theory .
  • Solvent Effects : Apply polarizable continuum models (PCM) to assess solvent polarity impacts on photoreactivity .

Validation : Cross-check computational results with experimental electron paramagnetic resonance (EPR) data to detect ROS formation.

What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

Basic Research Question
Standardize:

  • Synthesis : Adopt continuous flow reactors for precise control of diazotization/coupling kinetics .
  • Characterization : Require multi-lab validation of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis data .
  • Purity Criteria : Set HPLC purity thresholds (e.g., ≥98%) and quantify residual solvents via headspace GC .

Collaborative Framework : Share synthetic protocols and raw spectral data in open-access repositories to resolve inter-lab discrepancies.

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